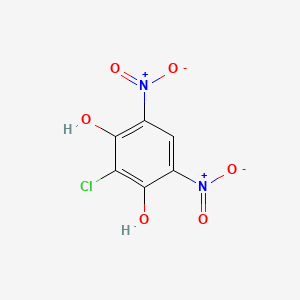










|
REACTION_CXSMILES
|
ClC1C=CC=C(Cl)C=1Cl.[N+]([O-])(O)=O.S(=O)(=O)(O)O.[N+]([O-])(O)=O.ClC1C([N+]([O-])=O)=CC([N+]([O-])=O)=C(Cl)C=1Cl.[OH:38][C:39]1[C:44]([N+:45]([O-])=O)=[CH:43][C:42]([N+:48]([O-])=O)=[C:41]([OH:51])[C:40]=1Cl>CO.O.[Pd]>[NH2:45][C:44]1[C:39]([OH:38])=[CH:40][C:41]([OH:51])=[C:42]([NH2:48])[CH:43]=1 |f:0.1,2.3,6.7|
|


|
Name
|
nitrate 1,2,3-trichlorobenzene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)Cl.[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O.[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl)Cl
|
|
Name
|
alkali metal hydroxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO.O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=C(C=C1O)O)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |